2-Nitrobenzamidine 2-Nitrobenzamidine
Brand Name: Vulcanchem
CAS No.: 88718-94-9
VCID: VC16692654
InChI: InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9)
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

2-Nitrobenzamidine

CAS No.: 88718-94-9

Cat. No.: VC16692654

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

2-Nitrobenzamidine - 88718-94-9

Specification

CAS No. 88718-94-9
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 2-nitrobenzenecarboximidamide
Standard InChI InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9)
Standard InChI Key JBNVRLURWDLBOD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-]

Introduction

Chemical and Physical Properties of 2-Nitrobenzamide

Structural and Molecular Characteristics

2-Nitrobenzamide consists of a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a carboxamide group (-CONH₂) at the adjacent position. Its molecular weight is 166.14 g/mol, and its IUPAC name is 2-nitrobenzamide. The compound’s structure is critical to its reactivity, as the electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions .

Table 1: Key Physical Properties of 2-Nitrobenzamide

PropertyValueSource
Melting Point174–178°C
Boiling Point317°C
Density1.384 g/cm³
Refractive Index1.5880 (estimated)
Solubility in Water<0.1 mg/mL at 64°F
Molecular FormulaC7H6N2O3\text{C}_7\text{H}_6\text{N}_2\text{O}_3

Reactivity and Stability

2-Nitrobenzamide is classified as a nitrated amide, which confers specific reactivity patterns. It reacts with azo and diazo compounds to release toxic gases and forms flammable byproducts when exposed to strong reducing agents . The compound is stable under dry, room-temperature storage conditions but decomposes upon heating, emitting nitrogen oxides (NOₓ) . Its pKa of 15.09 ± 0.50 indicates weak acidity, consistent with the deprotonation of the amide group under highly basic conditions .

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route for 2-Nitrobenzamide involves the nitration of benzamide. Benzamide is treated with a nitrating mixture (concentrated nitric and sulfuric acids) under controlled temperatures (0–5°C) to achieve ortho-substitution . The reaction proceeds via electrophilic aromatic substitution, where the nitro group directs to the ortho position relative to the electron-withdrawing amide group.

Benzamide+HNO3H2SO42-Nitrobenzamide+H2O\text{Benzamide} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Nitrobenzamide} + \text{H}_2\text{O}

Alternative methods include the hydrolysis of 2-nitrobenzonitrile using aqueous ammonia, though this approach yields lower purity .

Industrial-Scale Production

Industrial production prioritizes cost efficiency and safety. Batch reactors equipped with cooling systems maintain the exothermic nitration reaction below 10°C to prevent byproduct formation . Post-synthesis, the crude product is purified via recrystallization from ethanol, achieving ≥98% purity . Major suppliers, including TCI America and Thermo Fisher Scientific, market 2-Nitrobenzamide for laboratory use at scales up to 25 kg .

Applications in Pharmaceutical and Chemical Research

Fluorogenic Chemosensors

2-Nitrobenzamide serves as a precursor in synthesizing fluorogenic urea derivatives. These compounds, such as 2-(2′-aminophenyl)-4-phenylthiazole, detect metal ions and anions via fluorescence quenching or enhancement . The nitro group’s electron-withdrawing properties modulate the sensor’s electronic environment, enabling selective analyte binding .

Prodrug Activation and Anticancer Research

In a landmark study, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), a prodrug derived from 2-Nitrobenzamide, demonstrated tumor-selective cytotoxicity . Enzymatic reduction by DT diaphorase converts CB1954 into 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, which crosslinks DNA upon acetylation . This mechanism exploits the hypoxia common in tumor microenvironments, where nitroreductases are overexpressed .

Anti-Inflammatory Activity

Nitro benzamide derivatives, including 2-Nitrobenzamide, inhibit pro-inflammatory mediators in murine macrophages. In vitro assays show suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production by up to 70% at 50 μM concentrations . Molecular docking studies reveal binding affinity for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting potential as non-steroidal anti-inflammatory drug (NSAID) candidates .

Recent Advances and Future Directions

Targeted Cancer Therapies

Research into nitroreductase-activated prodrugs like CB1954 continues to evolve. Second-generation derivatives with improved pharmacokinetics and reduced off-target effects are under preclinical evaluation .

Anti-Inflammatory Drug Development

Structural analogs of 2-Nitrobenzamide are being optimized for COX-2 selectivity to minimize gastrointestinal side effects associated with traditional NSAIDs . Computational models predict enhanced binding affinity through halogen substitution at the para position .

Environmental Impact Mitigation

Studies on 2-Nitrobenzamide’s environmental persistence are lacking. Future work must address its ecotoxicity and biodegradation pathways to inform regulatory guidelines.

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